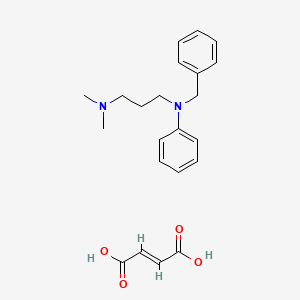
Formic acid;heptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid and heptan-2-ol are two distinct compounds with unique properties and applicationsIt is a colorless, pungent liquid that occurs naturally in the venom of ants and bees . Heptan-2-ol, on the other hand, is a secondary alcohol with the chemical formula C7H16O. It is a colorless liquid with a mild odor, commonly used as a solvent and in the synthesis of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Formic Acid: : Formic acid can be synthesized in the laboratory by the decarboxylation of oxalic acid with glycerol at 110°C . Industrially, it is produced by the hydrolysis of methyl formate or from formates .
Heptan-2-ol: : Heptan-2-ol can be synthesized using Grignard reagents. For example, the reaction of ethyl formate with a Grignard reagent such as propylmagnesium bromide yields heptan-2-ol .
Chemical Reactions Analysis
Formic Acid
Oxidation: Formic acid can act as both a reducing and an oxidizing agent.
Reduction: It can reduce some salts and oxides to metals.
Substitution: Formic acid reacts with phosphorus pentachloride to form formyl chloride, phosphoryl chloride, and hydrogen chloride.
Heptan-2-ol
Scientific Research Applications
Formic Acid
Chemistry: Used as a reducing agent in various organic reactions.
Industry: Used as a preservative and antibacterial agent in livestock feed.
Heptan-2-ol
Mechanism of Action
Formic Acid: : Formic acid exerts its effects primarily through its strong acidic nature (pKa 3.75). It can cause irritation of the upper respiratory tract and metabolic acidosis when ingested in large amounts . It is metabolized to carbon dioxide or excreted unchanged in the urine .
Heptan-2-ol: : As a secondary alcohol, heptan-2-ol can participate in hydrogen bonding, which influences its solubility and reactivity. It acts as a solvent and intermediate in various chemical reactions .
Comparison with Similar Compounds
Formic Acid
Similar Compounds: Acetic acid, propionic acid, butyric acid.
Uniqueness: Formic acid is the simplest carboxylic acid and has dual functional groups, behaving as both an acid and an aldehyde.
Heptan-2-ol
Properties
CAS No. |
103884-53-3 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
formic acid;heptan-2-ol |
InChI |
InChI=1S/C7H16O.CH2O2/c1-3-4-5-6-7(2)8;2-1-3/h7-8H,3-6H2,1-2H3;1H,(H,2,3) |
InChI Key |
DCEOXYNDOJQVLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14333208.png)



![2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid](/img/structure/B14333244.png)


![3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol](/img/structure/B14333258.png)


methanethione](/img/structure/B14333271.png)
![3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane](/img/structure/B14333281.png)

![4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14333290.png)
